7-氨基喹啉-2-羧酸

描述

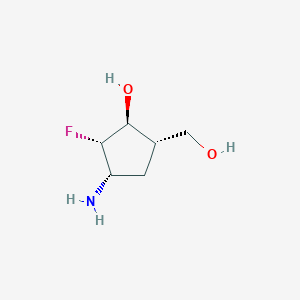

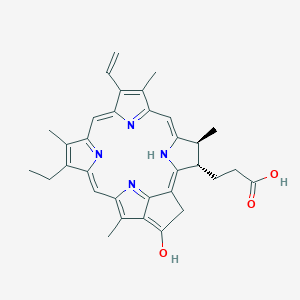

7-Aminoquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7NO2 . It features a quinoline ring system fused with a carboxylic acid group. Quinoline derivatives have diverse applications in both industrial and medicinal contexts .

2.

Synthesis Analysis

- Gould–Jacob Synthesis : This classical method involves the reaction of aniline with ethyl acetoacetate, followed by cyclization to form the quinoline ring .

- Friedländer Synthesis : In this approach, aniline reacts with an α,β-unsaturated ketone to yield the quinoline scaffold .

- Ptzinger Synthesis : A variation of the Friedländer method, it employs α,β-unsaturated aldehydes instead of ketones .

- Skraup Synthesis : This protocol utilizes aniline, glycerol, and sulfuric acid to produce quinoline derivatives .

- Doebner von Miller Synthesis : Involves the condensation of aniline with β-ketoesters .

- Conrad-Limpach Synthesis : Aniline reacts with α,β-unsaturated aldehydes in the presence of hydrochloric acid .

6.

Physical And Chemical Properties Analysis

科学研究应用

Role in Drug Discovery

Quinoline, which is structurally similar to 7-Aminoquinoline-2-carboxylic acid, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Antimicrobial Properties

Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . For more than two centuries, the quinoline/quinolone moiety has been used as a scaffold for drug development .

Antifungal Activity

New hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline N-heterocyclic fragments were synthesized and evaluated for antifungal activity against C. albicans and C. neoformans .

Anti-virulence Therapy

A promising alternative to the classic antibiotic approach has recently been established and is known as anti-virulence therapy . Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .

Synthesis of Benzofuran-2-carboxamides

By applying a transamidation procedure to products such as those in Scheme 2, it is possible to access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides, in only three synthetic operations from a simple precursor such as benzofuran-2-carboxylic acid .

作用机制

Target of Action

7-Aminoquinoline-2-carboxylic acid, a derivative of quinoline, primarily targets microorganisms, demonstrating significant antimicrobial, antifungal, and anti-parasitic activities . The compound’s effectiveness is attributed to its interaction with various biological targets within these organisms, disrupting their normal functions and leading to their elimination .

Mode of Action

The mode of action of 7-Aminoquinoline-2-carboxylic acid involves its interaction with the virulence machinery of pathogens . Instead of targeting microbial viability, this compound aims to inhibit the pathogens’ ability to cause host damage and disease . This unique approach, known as anti-virulence therapy, offers a promising alternative to traditional antibiotic treatments .

Biochemical Pathways

7-Aminoquinoline-2-carboxylic acid affects several biochemical pathways within the targeted organisms. It has been found to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This inhibition disrupts the energy production within the cells, leading to their eventual death .

Result of Action

The result of the action of 7-Aminoquinoline-2-carboxylic acid is the effective elimination of targeted microorganisms. By disrupting their normal functions and inhibiting their ability to cause disease, this compound helps to control and eradicate infectious diseases .

Action Environment

The action, efficacy, and stability of 7-Aminoquinoline-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific characteristics of the targeted organisms, such as their resistance to therapeutics . Additionally, the compound’s stability and action can be affected by factors such as pH, temperature, and the presence of other substances .

属性

IUPAC Name |

7-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMARFHABQOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626747 | |

| Record name | 7-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinoline-2-carboxylic acid | |

CAS RN |

106139-28-0 | |

| Record name | 7-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)